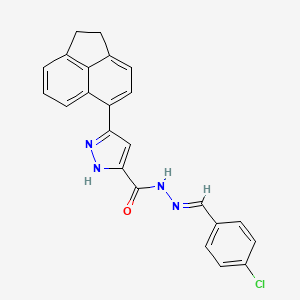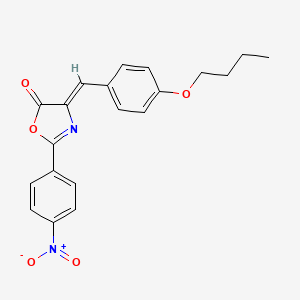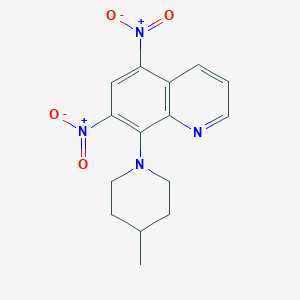![molecular formula C24H21N3O2 B11692750 2-methyl-N-[4-({(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11692750.png)
2-methyl-N-[4-({(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-メチル-N-[4-({(2E)-2-[(2E)-3-フェニルプロプ-2-エン-1-イリデン]ヒドラジニル}カルボニル)フェニル]ベンザミドは、複数の官能基を含む複雑な構造を持つ有機化合物です。
製造方法
合成経路と反応条件
2-メチル-N-[4-({(2E)-2-[(2E)-3-フェニルプロプ-2-エン-1-イリデン]ヒドラジニル}カルボニル)フェニル]ベンザミドの合成は通常、中間体の形成を含む複数のステップを必要とします。このプロセスは、通常、ヒドラゾン中間体の調製から始まり、その後、特定の反応条件下でこの中間体をベンザミド誘導体とカップリングさせることで進みます。これらの反応で使用される一般的な試薬には、ヒドラジン誘導体、アルデヒド、ベンゾイルクロリドなどがあります。 反応条件には、エタノールやメタノールなどの溶媒を使用し、触媒を用いて反応を促進することがあります .
工業生産方法
この化合物の工業生産方法には、自動反応器と連続フロープロセスを用いた大規模合成が含まれる場合があります。これらの方法は、有害な試薬や溶媒の使用を最小限に抑えながら、収率と純度を最適化することを目的としています。溶媒のリサイクルや廃棄物の削減などのグリーンケミストリーの原則の使用も、工業生産において考慮されています。
化学反応解析
反応の種類
2-メチル-N-[4-({(2E)-2-[(2E)-3-フェニルプロプ-2-エン-1-イリデン]ヒドラジニル}カルボニル)フェニル]ベンザミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。
置換: この化合物は、求核置換反応に関与し、官能基が他の求核剤に置き換わります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、求核剤(例:アミン)などがあります。 反応条件は、目的の生成物によって異なる場合がありますが、通常、制御された温度と反応物を溶解するための溶媒の使用が含まれます .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化反応ではカルボン酸やケトンが生成される場合があり、還元反応ではアルコールやアミンが生成される場合があります。
科学研究への応用
2-メチル-N-[4-({(2E)-2-[(2E)-3-フェニルプロプ-2-エン-1-イリデン]ヒドラジニル}カルボニル)フェニル]ベンザミドは、次のようないくつかの科学研究への応用があります。
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されています。
生物学: 抗菌作用や抗癌作用など、潜在的な生物活性を研究されています。
医学: さまざまな疾患に対する治療薬としての可能性を探索する研究が進められています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-METHYL-N-(4-{N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE typically involves the condensation of 2-methylbenzamide with 4-aminobenzohydrazide in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the hydrazinecarbonyl group to an amine or other reduced forms.
Substitution: The benzamide core can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxides or hydroxides.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated benzamides or other substituted derivatives.
科学的研究の応用
2-METHYL-N-(4-{N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties.
作用機序
2-メチル-N-[4-({(2E)-2-[(2E)-3-フェニルプロプ-2-エン-1-イリデン]ヒドラジニル}カルボニル)フェニル]ベンザミドの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、酵素や受容体に結合し、その活性を阻害し、さまざまな生物学的効果をもたらす可能性があります。 関与する正確な分子標的や経路は、特定の用途と研究されている生物系によって異なります .
類似化合物との比較
類似化合物
2-メチル-N-[4-({(2E)-2-[(2E)-3-フェニルプロプ-2-エン-1-イリデン]ヒドラジニル}カルボニル)フェニル]ベンザミドに類似する化合物には、次のものがあります。
- N-メチル-N-[(2E)-3-フェニル-2-プロペン-1-イル]アニリン
- (2E)-3-(2,6-ジクロロフェニル)-1-(4-メトキシフェニル)プロプ-2-エン-1-オン
独自性
2-メチル-N-[4-({(2E)-2-[(2E)-3-フェニルプロプ-2-エン-1-イリデン]ヒドラジニル}カルボニル)フェニル]ベンザミドの独自性は、その特定の構造にあり、これにより、幅広い化学反応に関与し、多様な生物活性を示すことができます。安定したヒドラゾン結合を形成し、さまざまな分子標的と相互作用する能力は、研究や工業用途において貴重な化合物となっています。
特性
分子式 |
C24H21N3O2 |
|---|---|
分子量 |
383.4 g/mol |
IUPAC名 |
2-methyl-N-[4-[[(E)-[(E)-3-phenylprop-2-enylidene]amino]carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C24H21N3O2/c1-18-8-5-6-12-22(18)24(29)26-21-15-13-20(14-16-21)23(28)27-25-17-7-11-19-9-3-2-4-10-19/h2-17H,1H3,(H,26,29)(H,27,28)/b11-7+,25-17+ |
InChIキー |
IAIUFRKWQNWAMN-FPBJWUSOSA-N |
異性体SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C=C/C3=CC=CC=C3 |
正規SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NN=CC=CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![butyl 5-{5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl}-2-chlorobenzoate](/img/structure/B11692680.png)
![4-[(4-Acetamidophenyl)carbamoyl]butanoic acid](/img/structure/B11692695.png)

![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692700.png)
![4-tert-butyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11692715.png)


![(2Z,5Z)-5-[4-(dimethylamino)benzylidene]-3-phenyl-2-(2-phenylhydrazinylidene)-1,3-thiazolidin-4-one](/img/structure/B11692734.png)
![2-{[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B11692742.png)
![5-[[5-Bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11692756.png)
![Cyclohexyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate](/img/structure/B11692767.png)
![(5E)-5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11692772.png)
![N'-[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11692773.png)
